Fluocortolone caproate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRCUIISKRTJL-YTZKRAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184387 | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-40-2 | |
| Record name | Fluocortolone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone caproate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Fluocortolone Caproate
Molecular Mechanism of Action
The pharmacological activity of fluocortolone (B1672899) caproate is initiated by its binding to intracellular glucocorticoid receptors, which triggers a series of molecular events culminating in the alteration of gene transcription.
Glucocorticoid Receptor Binding and Signal Transduction Pathways
As a lipophilic molecule, fluocortolone caproate diffuses across the cell membrane and binds to the glucocorticoid receptor (GR) located in the cytoplasm. This binding event induces a conformational change in the receptor, leading to the dissociation of a complex of heat shock proteins. The activated ligand-receptor complex then translocates into the nucleus. nih.gov
Once inside the nucleus, the GR complex can influence gene expression through several pathways. A primary mechanism involves the direct binding of the GR complex, often as a homodimer, to specific DNA sequences known as Glucocorticoid Response Elements (GREs). nih.govmdpi.com This interaction directly regulates the transcription of target genes.
Furthermore, the activated GR can modulate gene expression without direct DNA binding by interacting with other transcription factors. This "tethering" mechanism is central to its anti-inflammatory effects. nih.gov Key signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, are major targets of GR-mediated repression. nih.govunibo.itfrontiersin.orgfrontiersin.org
| Pathway Component | Role in Signal Transduction |
| Glucocorticoid Receptor (GR) | Binds to this compound, activating the signaling cascade. |
| Glucocorticoid Response Elements (GREs) | DNA sequences where the activated GR complex binds to directly regulate gene transcription. |
| NF-κB (Nuclear Factor-kappa B) | A key pro-inflammatory transcription factor whose activity is repressed by the activated GR. nih.govunibo.it |
| AP-1 (Activator Protein-1) | Another pro-inflammatory transcription factor that is inhibited through GR tethering. nih.gov |
| MAPK (Mitogen-activated protein kinase) | A signaling pathway involved in inflammation that is modulated by glucocorticoids. frontiersin.orgfrontiersin.org |
Transcriptional Regulation and Modulation of Gene Expression in Immune and Inflammatory Responses
The therapeutic efficacy of this compound is largely due to its ability to alter the expression of genes involved in inflammation and immunity. This regulation occurs through two primary mechanisms: transactivation and transrepression. nih.gov
Transactivation involves the GR dimer binding to GREs, which typically leads to the increased transcription of anti-inflammatory genes. nih.gov These genes encode proteins that suppress the inflammatory response.
Transrepression , conversely, is the process by which the activated GR, often as a monomer, interferes with the function of pro-inflammatory transcription factors like NF-κB and AP-1. nih.gov By binding to these factors, the GR prevents them from activating the transcription of genes that encode inflammatory mediators such as cytokines, chemokines, and adhesion molecules. nih.govfrontiersin.org This repression of pro-inflammatory gene expression is a cornerstone of the anti-inflammatory action of glucocorticoids. nih.gov
| Regulatory Mechanism | Description | Key Molecular Targets |
| Transactivation | Upregulation of gene expression through GR binding to GREs. | Anti-inflammatory proteins (e.g., Annexin A1, Mitogen-activated protein kinase phosphatase-1). |
| Transrepression | Downregulation of gene expression by interfering with other transcription factors. | Pro-inflammatory proteins (e.g., Cytokines like IL-1, IL-6, TNF-α; Chemokines; Adhesion molecules). nih.govunibo.it |
Cellular and Physiological Effects Mediated by Receptor Activation
The molecular events triggered by this compound binding to its receptor translate into tangible physiological effects that alleviate the symptoms of inflammatory and allergic conditions.
This compound exerts a potent anti-inflammatory effect by suppressing the expression of numerous pro-inflammatory mediators. hpra.iemedsafe.govt.nz By inhibiting transcription factors like NF-κB, it reduces the production of cytokines and prostaglandins (B1171923), which are key drivers of the inflammatory cascade. This leads to a reduction in the classic signs of inflammation: redness, swelling, heat, and pain.
A critical aspect of its anti-inflammatory action is the regression of cellular infiltration. hpra.iemedsafe.govt.nztaylorandfrancis.com Glucocorticoids inhibit the expression of adhesion molecules on endothelial cells and leukocytes, which are necessary for immune cells to stick to the blood vessel walls and migrate into tissues. universiteitleiden.nl This prevents the accumulation of inflammatory cells such as neutrophils, macrophages, and lymphocytes at the site of inflammation, thereby dampening the inflammatory response. universiteitleiden.nlresearcher.lifenih.gov
The anti-allergenic properties of this compound are linked to its ability to suppress the immune response that underlies allergic reactions. hpra.iemedsafe.govt.nz It can inhibit the release of histamine (B1213489) and other mediators from mast cells and basophils, which are responsible for the symptoms of allergy. mdpi.com
Its antipruritic, or anti-itch, effect is also a direct consequence of its anti-inflammatory and anti-allergenic actions. hpra.iemedsafe.govt.nz By reducing the levels of inflammatory mediators like histamine and prostaglandins that can stimulate nerve endings and cause the sensation of itch, this compound provides relief from this common and distressing symptom. mdpi.comwikipedia.org
This compound contributes to the reduction of inflammation-associated redness and swelling by affecting the local vasculature. It causes regression of capillary dilatation, leading to vasoconstriction. hpra.iemedsafe.govt.nz Furthermore, it suppresses capillary proliferation, a component of chronic inflammation and tissue repair. hpra.iemedsafe.govt.nz Glucocorticoids can inhibit angiogenesis (the formation of new blood vessels) by down-regulating the expression of key angiogenic factors like vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8). aacrjournals.orgnih.govscientificarchives.com This action helps to limit the blood supply to the inflamed area, further reducing swelling and redness. Some studies suggest that glucocorticoids can also help preserve the integrity of the vascular barrier, reducing capillary permeability and leakage of fluid into the surrounding tissue. nih.gov
Role of Phospholipase A2 Inhibitory Proteins (Lipocortins) in Inflammatory Mediator Biosynthesis
The anti-inflammatory effects of glucocorticoids like fluocortolone are significantly mediated through the induction of specific proteins, notably the lipocortin family (also known as annexins). nih.govnih.gov The mechanism involves the binding of the glucocorticoid to a cytoplasmic receptor, which then translocates to the nucleus. nih.govyoutube.com Within the nucleus, the activated receptor complex binds to specific sites on the nuclear DNA, leading to the synthesis of lipocortin proteins. nih.gov
These induced lipocortins act as potent inhibitors of phospholipase A2, a critical enzyme in the inflammatory cascade. nih.govresearchgate.net Phospholipase A2 is responsible for hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid. youtube.com Arachidonic acid serves as the precursor for the biosynthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. youtube.com By inhibiting phospholipase A2, lipocortins effectively block the release of arachidonic acid, thereby suppressing the production of these key mediators and reducing the inflammatory response. nih.govyoutube.com This action is considered a primary mechanism for the anti-inflammatory properties of glucocorticoids. nih.gov
Suppression of Pro-inflammatory Cytokine Production (e.g., TNF, Interleukins, Interferon-γ)
Glucocorticoids exert powerful immunosuppressive and anti-inflammatory effects by inhibiting the expression and action of a wide array of pro-inflammatory cytokines. researchgate.net This suppression targets key signaling molecules that orchestrate and amplify the inflammatory response. Research has demonstrated that glucocorticoids can down-regulate the production of initial phase cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL), including IL-1 and IL-6. researchgate.netnih.gov
The mechanism for this suppression is multifactorial. Activated glucocorticoid receptors can bind to and inactivate key pro-inflammatory transcription factors, such as NF-κB and AP-1, which are essential for the transcription of many cytokine genes. Furthermore, glucocorticoids can increase the expression of inhibitory proteins like IκB, which sequesters NF-κB in the cytoplasm, preventing it from activating cytokine gene expression. They can also reduce the stability of the messenger RNA (mRNA) for many cytokines, leading to a shorter half-life and reduced protein synthesis. High levels of lipocortin 1 (annexin A1), induced by glucocorticoids, have also been shown to suppress pro-inflammatory genes, including IL-6. researchgate.net
Table 1: Pro-inflammatory Cytokines Modulated by Glucocorticoids
| Cytokine Category | Specific Examples | Primary Function in Inflammation |
|---|---|---|
| Initial Phase Cytokines | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1) | Initiate and amplify the early inflammatory cascade. |
| Immunomodulatory Cytokines | Interleukin-2 (IL-2), Interleukin-6 (IL-6), Interferon-γ (IFN-γ) | Regulate immune cell activation, differentiation, and communication. |
Pharmacokinetic Research and Disposition
The pharmacokinetic profile of fluocortolone is significantly altered by its esterification to this compound. This chemical modification creates a prodrug designed to optimize the compound's delivery, action, and retention at the site of application.
Influence of Esterification on Compound Distribution and Bioavailability
Esterification is a key strategy for modifying the physicochemical properties of a drug, particularly its lipophilicity. nih.gov Attaching the caproate (hexanoate) ester to the fluocortolone molecule increases its lipid solubility. medsafe.govt.nzhpra.ie This change is fundamental to its behavior following topical application, influencing how it penetrates the skin, distributes within the tissues, and becomes available to exert its therapeutic effect.
The increased lipophilicity of this compound enhances its ability to penetrate the lipid-rich stratum corneum of the skin. nih.gov Studies on various compounds have shown that permeability and concentration in skin layers increase with lipophilicity. nih.gov This property allows the esterified steroid to form a reservoir within the skin. This tissue retention is crucial for providing a sustained therapeutic effect, as the drug is gradually released and converted to its active form over time. The more lipid-soluble ester form has different kinetics compared to the unesterified compound, which can be leveraged to control its local action. nih.gov
This compound is often formulated in combination with another ester, fluocortolone pivalate (B1233124). medsafe.govt.nzhpra.iemedsafe.govt.nz The two esters, this compound and fluocortolone pivalate, possess different degrees of lipophilicity and different molecular weights. medsafe.govt.nzhpra.ie These differences cause them to diffuse from the vehicle into the skin at different rates. medsafe.govt.nzhpra.ie
This differential diffusion results in a "biphasic action." medsafe.govt.nzhpra.ie The fluocortolone pivalate ester provides a more rapid onset of action, while the this compound ester diffuses more slowly, leading to a protracted or long-lasting effect. medsafe.govt.nzhpra.ie This combination is designed to provide both immediate and sustained anti-inflammatory activity at the site of application. medsafe.govt.nzhpra.ie
Table 2: Biphasic Action of Fluocortolone Esters
| Fluocortolone Ester | Relative Diffusion Rate | Onset of Action | Duration of Action |
|---|---|---|---|
| Fluocortolone Pivalate | Faster | Rapid | Shorter |
| This compound | Slower | Delayed | Protracted (Long-lasting) |
Metabolic Hydrolysis and Prodrug Conversion to Active Fluocortolone
This compound functions as a prodrug, meaning it is administered in an inactive or less active form and is then converted to the active therapeutic agent, fluocortolone, within the body. medsafe.govt.nzhpra.ie This bioactivation occurs via metabolic hydrolysis.
Following topical application, it is assumed that the ester is hydrolyzed to free fluocortolone and caproic acid. medsafe.govt.nzhpra.ie This process is catalyzed by esterase enzymes that are present ubiquitously in the body, including within the skin at the site of application. medsafe.govt.nzhpra.ieoaepublish.com Studies on other topical corticosteroid esters have confirmed that hydrolysis occurs in the epidermis, converting the prodrug into its active form. medicaljournals.se This local conversion allows the active drug to be released directly in the target tissue, after which it can exert its pharmacological effects before being absorbed systemically and metabolized further, typically in the liver. medsafe.govt.nzhpra.ie
Enzymatic Cleavage by Esterases in Various Biological Tissues
This compound, a corticosteroid ester, undergoes enzymatic cleavage to release the active molecule, fluocortolone. This bioconversion is primarily catalyzed by esterase enzymes present in various biological tissues. nih.gov The ester bond in the steroid molecule is hydrolyzed by these enzymes, a process that is critical for the activation of the prodrug. The rate and extent of this cleavage are influenced by the nature of the ester group itself; longer-chain esters like caproate exhibit different cleavage kinetics compared to their short-chain counterparts, such as acetate (B1210297). nih.gov
Research investigating the enzymatic cleavage of different steroid esters, including this compound and fluocortolone acetate, has demonstrated that the length of the ester chain is a significant determinant of the cleavage rate. nih.gov In studies using the 10,000 x g supernatant phase of human female subcutaneous fatty tissue, the enzymatic cleavage rate of long-chain steroid esters was found to be considerably greater than that of the corresponding short-chain esters. nih.gov This suggests that the esterases present in adipose tissue have a higher affinity for or activity towards steroid esters with longer carbon chains. The differing water solubility of steroid esters, which decreases as the chain length of the carboxylic acid increases, is a factor that contributes to a prolonged therapeutic effect. nih.gov The enzymatic cleavage process is fundamental to the release of the active steroid from its ester prodrug form within target tissues. nih.gov
Tissue-Specific Differences in Ester Cleavage Rates
The rate of enzymatic cleavage of this compound exhibits marked differences across various biological tissues, indicating a tissue-specific distribution and substrate preference of esterase enzymes. nih.gov The position and nature of the ester group in the steroid molecule significantly affect the rate of enzymatic hydrolysis, and these effects vary depending on the tissue type. nih.gov
Studies have revealed two distinct patterns of steroid ester cleavage. In human subcutaneous adipose tissue, myometrium, and endometrium, the cleavage rate of long-chain esters, such as this compound, is considerably greater than that of short-chain esters like fluocortolone acetate. nih.gov Conversely, a different pattern is observed in other tissues. The gastric mucosa, rectus musculature, placenta, and vaginal mucosa demonstrate a more rapid cleavage of short-chain steroid esters compared to long-chain ones. nih.gov
These significant variations in the relative cleavage rates between long- and short-chain steroid esters across different tissues suggest that they are likely hydrolyzed by different types of esterase enzymes. nih.gov
| Tissue | Higher Cleavage Rate Observed For |
|---|---|
| Adipose Tissue (Subcutaneous) | Long-Chain Esters |
| Myometrium | Long-Chain Esters |
| Endometrium | Long-Chain Esters |
| Gastric Mucosa | Short-Chain Esters |
| Rectus Musculature | Short-Chain Esters |
| Placenta | Short-Chain Esters |
| Vaginal Mucosa | Short-Chain Esters |
Systemic Absorption Kinetics from Topical and Rectal Applications
Topical Application: The systemic absorption of this compound following topical application is generally low, a characteristic common to many topical corticosteroids. mhmedical.com The primary barrier to percutaneous absorption is the stratum corneum. mhmedical.comscielo.br For a topical drug to exert a systemic effect, it must penetrate the stratum corneum, epidermis, and papillary dermis to reach the bloodstream. mhmedical.com Studies on fluocortolone in guinea pigs have shown that after topical administration, the drug penetrates the skin and accumulates in the layers of the epidermis and cutis, which can act as a reservoir. nih.gov While total absorption is often poor for topical corticosteroids, measurable amounts can reach systemic circulation. mhmedical.comnih.gov In one animal study, a total of 28% to 30% of the topically applied fluocortolone dose was excreted via urine and feces over several days, confirming that systemic absorption does occur. nih.gov
Rectal Application: When administered rectally, such as in suppositories, this compound is absorbed through the rectal mucosa. nih.govnih.gov The rectal environment is relatively stable and has low enzymatic activity compared to the upper gastrointestinal tract. nih.gov Drug absorption from suppositories is generally slower than from aqueous or alcoholic solutions. nih.gov A key feature of rectal administration is the partial avoidance of the hepatic first-pass effect. nih.govnih.gov The venous drainage of the rectum is twofold: the superior rectal vein drains into the portal vein (leading to the liver), while the middle and inferior rectal veins drain directly into the systemic circulation. nih.gov Therefore, a portion of the absorbed drug can bypass initial metabolism in the liver, which is significant for drugs with high hepatic clearance. nih.govnih.gov
Hepatic Biotransformation and Metabolite Excretion Pathways
Once systemically absorbed, this compound is subject to hepatic biotransformation. The ester linkage is hydrolyzed by esterases, releasing the active fluocortolone. The subsequent metabolism of fluocortolone primarily occurs in the liver, which is the main site for corticosteroid metabolism. nih.gov The enzymatic transformations aim to diminish the physiological activity of the steroid and increase its water solubility to facilitate excretion. nih.gov
The biotransformation of corticosteroids generally involves Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation). taylorandfrancis.com For endogenous glucocorticoids like cortisol, the majority is metabolized through reduction to dihydrocortisol (B45014) and then to tetrahydrocortisol, which is subsequently conjugated with glucuronic acid (a Phase II reaction). nih.gov A smaller fraction may be converted to 17-ketosteroids and conjugated with sulfate. nih.gov While specific studies detailing the exact metabolic pathways of fluocortolone are limited, it is expected to follow similar biotransformation routes involving hepatic enzymes, such as the Cytochrome P450 family for Phase I reactions, followed by conjugation. washington.edu
The resulting water-soluble metabolites are then excreted from the body. nih.gov Excretion of corticosteroid metabolites occurs through both renal and fecal routes. nih.gov Animal studies on fluocortolone have shown that approximately 28% to 30% of a systemically absorbed dose is excreted via urine and feces. nih.gov Studies on other corticosteroids in rats indicate that about 80% of metabolites are found in feces and 20% in urine. nih.gov For humans, over 90% of secreted glucocorticoids are ultimately excreted in the urine, primarily as conjugated metabolites. nih.gov
| Compound | Species | Route of Administration | Excretion Pathway | Findings | Reference |
|---|---|---|---|---|---|
| Fluocortolone | Guinea Pig | Topical | Urine and Feces | 28% to 30% of the dose excreted over 3 days. | nih.gov |
| Corticosterone | Rat | Intraperitoneal | Urine and Feces | ~20% of recovered metabolites in urine; ~80% in feces. | nih.gov |
Preclinical Research and Safety Assessment of Fluocortolone Caproate
In Vitro and In Vivo Anti-inflammatory Efficacy Models
The anti-inflammatory properties of fluocortolone (B1672899) caproate have been demonstrated through various preclinical models that simulate inflammatory responses.
In Vitro Models:
In vitro studies provide a controlled environment to investigate the molecular mechanisms of a drug's anti-inflammatory action. For corticosteroids like fluocortolone caproate, these models often involve cell cultures stimulated with inflammatory agents. For instance, the inhibition of pro-inflammatory cytokine expression, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in cell lines like lipopolysaccharide (LPS)-stimulated macrophages, is a common method to assess anti-inflammatory potential. ijert.org While specific in vitro data for this compound is not extensively detailed in the provided results, the general mechanism for glucocorticoids involves the suppression of these key inflammatory mediators.
In Vivo Models:
A variety of animal models are employed to evaluate the anti-inflammatory effects of compounds in a living organism. These models are crucial for understanding the drug's activity in a complex biological system.
One widely used model is the carrageenan-induced paw edema test in rats. jptcp.com This model mimics the acute inflammatory response characterized by swelling and fluid accumulation. The efficacy of an anti-inflammatory agent is determined by its ability to reduce the volume of paw edema over time.
Another common in vivo model is the croton oil-induced ear edema model in mice or rats. nih.gov Croton oil is a potent irritant that induces a significant inflammatory reaction when applied topically. The reduction in ear swelling following treatment is a measure of the drug's topical anti-inflammatory potency. In a study comparing several glucocorticoids, diflucortolone (B194688) valerate (B167501), a related compound, was found to be highly effective in suppressing inflammation in this model. nih.gov
The adjuvant-induced arthritis model in rats is a more chronic model of inflammation that shares some characteristics with human rheumatoid arthritis. Fluocortolone has been shown to inhibit foot edema in rats with adjuvanted joint inflammation, demonstrating its efficacy in a model of chronic inflammation. medchemexpress.com
| In Vivo Model | Species | Endpoint Measured | Relevance |
| Carrageenan-Induced Paw Edema | Rat | Reduction in paw volume | Acute Inflammation |
| Croton Oil-Induced Ear Edema | Rat/Mouse | Reduction in ear swelling | Topical Inflammation |
| Adjuvant-Induced Arthritis | Rat | Reduction in foot edema | Chronic Inflammation |
These models, both in vitro and in vivo, are fundamental in the preclinical evaluation of anti-inflammatory drugs like this compound, providing essential data on their efficacy before human trials. nih.govresearchgate.net
Toxicological Evaluations
A comprehensive toxicological assessment is critical to determine the safety of a new chemical entity. For this compound, this involves a battery of tests to evaluate its potential for acute and long-term toxicity.
Acute Toxicity Studies
Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single, high dose of a substance. These studies are typically conducted in at least two mammalian species, often rats and mice, using both oral and parenteral routes of administration. The primary endpoint of these studies is the determination of the LD50 (lethal dose, 50%), which is the dose that is lethal to 50% of the test animals. While specific LD50 values for this compound were not found in the search results, this is a standard component of preclinical safety assessment.
Subacute and Chronic Dermal Toxicity Assessments
Given that this compound is often used topically, dermal toxicity studies are of particular importance.
Subacute Dermal Toxicity: These studies involve the repeated application of the compound to the skin of animals, typically for a period of 28 days. The objective is to identify any local or systemic toxic effects resulting from repeated dermal exposure.
Chronic Dermal Toxicity: Chronic studies extend over a longer period, often 90 days or more, to evaluate the cumulative toxic effects of the drug. These assessments look for signs of skin irritation, sensitization, and any systemic adverse effects that may arise from long-term topical use.
Genotoxicity and Mutagenicity Investigations
Genotoxicity and mutagenicity assays are conducted to determine if a substance can cause damage to genetic material (DNA), potentially leading to mutations and cancer. A standard battery of tests is employed for this purpose:
In Vitro Tests:
Ames Test (Bacterial Reverse Mutation Assay): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.
Mammalian Cell Gene Mutation Assay: This assay, often using mouse lymphoma or Chinese hamster ovary cells, assesses for forward mutations.
Chromosomal Aberration Test: This test evaluates the potential of a substance to induce structural changes in chromosomes in mammalian cells.
In Vivo Tests:
Micronucleus Test: This test, typically performed in rodents, detects damage to chromosomes or the mitotic apparatus by observing the formation of micronuclei in red blood cells.
Tumorigenicity Potential Assessment
Tumorigenicity or carcinogenicity studies are long-term investigations, usually lasting for the lifetime of the test animal (e.g., two years in rats and mice), to evaluate the cancer-causing potential of a substance. These studies are required for drugs that are intended for long-term use. Animals are administered the drug daily, and at the end of the study, tissues are examined for the presence of tumors.
Reproductive and Developmental Toxicity Research
Reproductive and developmental toxicity studies are essential to assess the potential adverse effects of a substance on the reproductive system and the developing fetus. These studies are typically conducted in a tiered approach:
Fertility and Early Embryonic Development Study (Segment I): This study evaluates the effects of the drug on male and female fertility and reproductive performance.
Embryo-Fetal Development Study (Segment II): This study assesses the potential of the drug to cause birth defects (teratogenicity) when administered to pregnant animals during the period of organogenesis.
Prenatal and Postnatal Development Study (Segment III): This study evaluates the effects of the drug on the later stages of fetal development, parturition, and the growth and development of the offspring.
Embryotoxicity and Teratogenicity Studies in Animal Models
Detailed, publicly accessible studies on the embryotoxicity and teratogenicity specifically of this compound are limited. However, a 1977 study in German literature indicates that experimental toxicity studies, including the evaluation of embryo-mammalian effects, were conducted on fluocortolone derivatives. nih.gov The broader class of glucocorticoids, to which this compound belongs, has been extensively studied in animal models, providing a basis for understanding its potential developmental effects.
Early experimental research in animal models demonstrated that glucocorticoids could induce congenital malformations. researchgate.net A primary finding across multiple studies was the association between glucocorticoid administration during pregnancy and the occurrence of orofacial clefts in the offspring of rodents. researchgate.net Specifically, the administration of glucocorticoids to pregnant mice has been shown to potentially result in cleft palate. researchgate.net This effect is not limited to rodents; studies have suggested that glucocorticoids may also induce palatoschisis (cleft palate) and other developmental defects in puppies. msdvetmanual.com These findings establish a known teratogenic potential for the corticosteroid class in several animal species.
Table 1: Summary of Glucocorticoid Teratogenicity Findings in Animal Models
| Compound Class | Animal Species | Key Teratogenic/Embryotoxic Findings |
| Glucocorticoids | Mice | Induction of cleft palate and other congenital malformations. researchgate.net |
| Glucocorticoids | Dogs (Puppies) | Potential induction of palatoschisis (cleft palate) and other defects. msdvetmanual.com |
Epidemiological Considerations for Glucocorticoid Exposure During Gestation
The translation of teratogenic findings from animal models to humans requires careful consideration of epidemiological data. For glucocorticoids, the evidence from human population studies has been complex and at times conflicting.
Initial concerns, driven by animal data, focused on a potential link between systemic glucocorticoid use during the first trimester and an increased risk of orofacial clefts. researchgate.net However, while some earlier epidemiological studies suggested a slight increase in this risk, more recent and large-scale population studies have not confirmed a significant association. researchgate.net
The type of glucocorticoid is a significant factor in these considerations. Non-fluorinated glucocorticoids like prednisone (B1679067) and methylprednisolone (B1676475) are substantially metabolized by the placenta, which limits fetal exposure. researchgate.net In contrast, fluorinated glucocorticoids can more readily cross the placental barrier. researchgate.net
Table 2: Epidemiological Findings on Gestational Glucocorticoid Exposure
| Outcome | Associated Finding | Notes |
| Orofacial Clefts | Conflicting data; early studies suggested a slight risk, but larger, recent studies have not confirmed a link. researchgate.net | A historical point of concern based on animal studies. |
| Birth Outcomes | Associated with increased risk of preterm birth and low birth weight. researchgate.net | Observed in pregnant patients on oral glucocorticoids for underlying conditions. |
| Childhood Chronic Kidney Disease (CKD) | Associated with a 1.7-fold increased risk of developing CKD in the first 10 years of life. nih.govdocwirenews.com | Association was stronger with exposure during the second trimester. nih.govdocwirenews.com |
| Childhood Overweight/Obesity | High-dose systemic exposure was associated with a higher prevalence in male offspring. oup.com | No association was found for lower doses or topical glucocorticoid exposure. oup.com |
Evaluation of Potential Systemic Effects in Preclinical Models
While specific preclinical toxicology reports detailing the systemic effects of this compound are not publicly available, the evaluation of such effects is a mandatory component of safety assessment for any potent corticosteroid. criver.comlabinsights.nl Preclinical in vivo studies are designed to characterize the onset, severity, dose-dependence, and reversibility of any toxic effects following administration. labinsights.nl
For a potent glucocorticoid like fluocortolone, a primary and expected systemic effect is the suppression of the hypothalamic-pituitary-adrenal (HPA) axis. This occurs because the exogenous steroid inhibits the body's natural production of cortisol. A clinical study on oral fluocortolone confirmed its ability to cause cortisol suppression in humans, which serves as a key pharmacodynamic marker of its systemic activity. nih.gov Preclinical models would aim to quantify the extent and duration of this suppression following administration. Systemic absorption from local or topical application is known to be sufficient to cause HPA axis suppression. viamedica.pl
Other potential systemic effects that are typically evaluated in preclinical toxicology studies for this class of compounds include:
Immunosuppression: Effects on lymphoid organs, such as thymus involution.
Metabolic Changes: Alterations in glucose metabolism and other metabolic parameters.
Skin Effects: Atrophy of the skin at the application site, which can occur even with topical application and indicates systemic absorption and local over-activity. jcadonline.com
Children can be more susceptible to the systemic effects of topical corticosteroids because their higher surface-area-to-body-mass ratio can lead to proportionately greater percutaneous absorption. researchgate.net
Table 3: Potential Systemic Effects of Potent Glucocorticoids Assessed in Preclinical Models
| System/Organ | Potential Effect | Rationale for Evaluation |
| Endocrine System | Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression | A hallmark class effect of systemically absorbed glucocorticoids. nih.govviamedica.pl |
| Immune System | Thymus Involution, Lymphoid Tissue Atrophy | Reflects the immunosuppressive properties of glucocorticoids. |
| Integumentary System (Skin) | Skin Atrophy | A well-documented local and systemic effect indicating potency and absorption. jcadonline.com |
| Metabolism | Alterations in Glucose and Lipid Metabolism | Glucocorticoids have known significant effects on metabolic pathways. |
Clinical Research Methodologies and Comparative Studies
Methodological Approaches in Clinical Trials
Clinical trials for topical corticosteroids like fluocortolone (B1672899) caproate employ specific designs to ensure accuracy and minimize bias. These include comparative study designs, bioassays for potency, and standardized inflammation models.
Double-blind contralateral studies are a highly effective method for comparing the efficacy of two different topical treatments. In this design, each patient serves as their own control. Symmetrical lesions on opposite sides of the body are treated with different preparations, for instance, one side with fluocortolone caproate and the other with a comparator drug. nih.gov Neither the patient nor the investigator knows which treatment is applied to which side, eliminating bias. This approach is advantageous as it minimizes inter-patient variability, which can be a significant confounding factor in parallel-group studies. nih.gov This design has been utilized in multicenter trials to compare this compound-containing preparations against other corticosteroids like diflucortolone (B194688) valerate (B167501) and fluocortin butylester. nih.govnih.gov
The vasoconstrictor assay, also known as the human skin blanching assay, is a fundamental pharmacodynamic method used to determine the bioequivalence and relative potency of topical corticosteroids. biopharmaservices.comnih.gov The principle of this assay is that corticosteroids cause a visible blanching or whitening of the skin by constricting the small blood vessels in the upper dermis. core.ac.ukhhs.gov The intensity of this blanching effect is proportional to the steroid's potency and its ability to penetrate the skin barrier. biopharmaservices.com
The process typically involves applying the corticosteroid formulation to small areas of skin, often on the forearm of healthy volunteers, for a specified duration. hhs.gov The degree of vasoconstriction is then assessed at various time points after the application is removed. biopharmaservices.com This assessment can be done visually by trained observers using a graded scale or more objectively using a chromameter, a device that measures skin color. biopharmaservices.comhhs.gov By comparing the blanching response of different corticosteroids, a potency ranking can be established. core.ac.uk This assay is a reliable predictor of clinical efficacy in controlled trials. nih.gov
To evaluate the anti-inflammatory activity of topical corticosteroids under controlled conditions, researchers use standardized inflammation models. These models induce a predictable inflammatory response in skin tissue, allowing for the assessment of a drug's effectiveness.
Contact Allergen Models : These models mimic allergic contact dermatitis. criver.com A sensitizing agent, such as oxazolone or 2,4,6-trinitrochlorobenzene (TNBC), is applied to the skin to induce an immune response. criver.com After a sensitization period, the same agent is applied again to elicit an inflammatory reaction, which is then treated with the topical corticosteroid being evaluated. criver.com The reduction in inflammation (e.g., redness, swelling) serves as a measure of the corticosteroid's efficacy. Studies have used such models to show that glucocorticosteroids can inhibit the allergen-induced expression of inflammatory markers. nih.gov
Pyrogen-Induced Inflammation : Pyrogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are potent inducers of inflammation. biointerfaceresearch.comresearchgate.net In laboratory settings, these substances can be used to stimulate immune cells (like monocytes and macrophages) or whole blood to release pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). biointerfaceresearch.comresearchgate.net The ability of a corticosteroid to inhibit the release of these cytokines in vitro serves as an indicator of its anti-inflammatory potential. nih.gov
Comparative Efficacy Studies with Other Topical Corticosteroids (e.g., Hydrocortisone, Betamethasone (B1666872) Dipropionate, Fluocinolone Acetonide, Diflucortolone Valerate)
This compound has been evaluated in comparative clinical trials against a range of other topical corticosteroids to establish its relative therapeutic position.
Versus Diflucortolone Valerate : In a large double-blind contralateral study involving 925 patients, a preparation containing fluocortolone, this compound, and fluocortolone pivalate (B1233124) was compared to 0.1% diflucortolone valerate cream and ointment. The results showed that diflucortolone valerate was more effective. nih.gov
Versus Hydrocortisone : A multicenter double-blind contralateral study compared fluocortin butylester with preparations containing this compound or pivalate, and also with hydrocortisone acetate (B1210297). nih.gov The study, which included 1705 patients, concluded that the efficacy of the fluocortin butylester preparations was positioned between that of the fluocortolone preparations and hydrocortisone acetate. nih.gov
Versus Betamethasone Dipropionate : A double-blind study compared a cream containing this compound and fluocortolone pivalate with betamethasone-17,21-dipropionate cream for the local treatment of psoriasis and eczema. nih.gov
Versus Fluocinolone Acetonide : While direct comparative studies between this compound and fluocinolone acetonide are not extensively detailed in the provided results, both are fluorinated corticosteroids used for inflammatory skin conditions. nih.govdroracle.ai Comparative efficacy would be determined by factors such as their respective potencies, formulations, and the specific skin condition being treated.
| Comparator Corticosteroid | Study Design | Key Findings |
| Diflucortolone valerate | Double-blind, contralateral | Diflucortolone valerate 0.1% cream and ointment were found to be more effective than a combination preparation of fluocortolone, this compound, and fluocortolone pivalate. nih.gov |
| Hydrocortisone acetate | Double-blind, contralateral | The efficacy of a test corticosteroid (fluocortin butylester) was found to be between that of fluocortolone (caproate/pivalate) preparations and hydrocortisone acetate. nih.gov |
| Betamethasone dipropionate | Double-blind | A study was conducted to compare a this compound/pivalate combination cream against betamethasone-17,21-dipropionate for psoriasis and eczema. nih.gov |
Mechanisms of Adverse Reactions and Their Clinical Manifestations
The use of topical corticosteroids, including this compound, can lead to adverse reactions, primarily localized to the skin. Understanding the mechanisms behind these reactions is crucial for their clinical management.
Irritation : Local side effects such as irritation and burning can occur following the application of topical corticosteroids. These are generally mild in nature and may be related to the vehicle or the active ingredient itself. nih.gov
Allergic Reactions : Allergic contact dermatitis is a type IV (delayed) hypersensitivity reaction that can be caused by this compound. nih.govactasdermo.org In sensitized individuals, the immune system recognizes the corticosteroid as an allergen, leading to an inflammatory skin reaction upon subsequent exposure. actasdermo.org Clinical manifestations include redness, itching, and vesicles, resembling the underlying condition being treated, which can sometimes complicate diagnosis. nih.govuspharmacist.com Patch testing is the standard method for confirming a contact allergy to corticosteroids. nih.gov
Atrophy : Skin atrophy is a common adverse effect associated with the prolonged use of topical corticosteroids. wikipedia.orgresearchgate.net The underlying mechanism involves the anti-proliferative and catabolic effects of glucocorticoids on skin cells. nih.gov Corticosteroids inhibit the synthesis of collagen I and III and hyaluronic acid by dermal fibroblasts, leading to a reduction in the dermal matrix and thinning of the dermis. wikipedia.orgnih.gov They also inhibit the proliferation of keratinocytes, which results in epidermal thinning. wikipedia.org Clinically, atrophic skin appears thin, shiny, and fragile, and may exhibit telangiectasia (visible small blood vessels), easy bruising, and striae (stretch marks). wikipedia.orgdovepress.com These atrophic changes compromise the skin's barrier function. nih.gov
Systemic Corticosteroid Effects Arising from Absorption and Prolonged Use
Topical application of corticosteroids, including this compound, can lead to systemic absorption, which, particularly with prolonged use, may result in clinically significant systemic effects. The extent of absorption and the subsequent systemic impact are influenced by several factors, including the potency of the corticosteroid, the vehicle used, the duration of treatment, the surface area of application, and the integrity of the epidermal barrier. nih.gov
Systemic absorption of fluocortolone has been demonstrated in pharmacokinetic studies. Following oral administration, fluocortolone is rapidly absorbed, with peak plasma levels observed within 1.4 to 2.1 hours. nih.gov While the absorption kinetics of topical this compound may differ, these findings confirm the potential for the active moiety to enter systemic circulation.
One of the primary concerns with systemic corticosteroid exposure is the suppression of the Hypothalamic-Pituitary-Adrenal (HPA) axis. nih.govnih.gov Prolonged elevation of exogenous corticosteroid levels can inhibit the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), leading to adrenal atrophy and a decreased ability to produce endogenous cortisol. nih.govendocrinology.org Studies on oral fluocortolone have shown a dose-dependent suppression of plasma cortisol levels, with maximum suppression observed 8 hours after administration. nih.gov While specific data on HPA axis suppression with topical this compound is limited, it is a recognized risk associated with potent topical corticosteroids, especially in children who have a higher surface area to body weight ratio. nih.govdroracle.ai
Other potential systemic effects of prolonged topical corticosteroid use are similar to those seen with systemic administration and can include:
Iatrogenic Cushing's Syndrome: Characterized by symptoms such as weight gain, moon face, and skin changes. nih.govjcadonline.com
Growth Retardation: A significant concern in infants and children due to the effects of corticosteroids on bone and cartilage. nih.govdroracle.ai
Metabolic Effects: Including hyperglycemia and the potential to unmask latent diabetes mellitus.
Ocular Effects: Such as the development of glaucoma and cataracts. jcadonline.com
Bone Effects: Including osteoporosis and an increased risk of fractures with long-term use. nih.gov
The following table summarizes key research findings related to the systemic effects of corticosteroids.
Interactive Data Table: Research Findings on Systemic Corticosteroid Effects
| Study Focus | Key Findings | Implications for this compound |
|---|---|---|
| Pharmacokinetics of Oral Fluocortolone | Rapid absorption with dose-proportional increases in plasma concentration. Dose-dependent suppression of plasma cortisol. nih.govnih.gov | Suggests potential for systemic absorption and HPA axis suppression with topical application, though the extent may differ. |
| Systemic Effects of Topical Corticosteroids (General) | Prolonged use can lead to HPA axis suppression, iatrogenic Cushing's syndrome, and growth retardation, particularly in vulnerable populations like children. nih.govdroracle.aijcadonline.com | As a potent corticosteroid, prolonged and widespread use of this compound carries a risk of these systemic effects. |
| Adrenal Suppression with Exogenous Glucocorticoids | Suppression of the HPA axis is a common result of chronic exposure to exogenous glucocorticoids, with recovery taking from days to months. nih.govendocrinology.org | Discontinuation of long-term this compound therapy should be gradual to allow for HPA axis recovery. |
Immunological Aspects of Allergic Contact Dermatitis to Corticosteroids
Allergic contact dermatitis (ACD) to corticosteroids, including this compound, is a T-cell mediated, delayed-type hypersensitivity reaction (Type IV). actasdermo.orgnih.gov This immunological response is paradoxical, as corticosteroids are primarily used for their anti-inflammatory and immunosuppressive properties.
The development of ACD to a corticosteroid involves a sensitization phase and an elicitation phase. In the sensitization phase, the corticosteroid or its metabolite acts as a hapten, binding to endogenous proteins in the skin to form a complete antigen. This complex is then processed by antigen-presenting cells, such as Langerhans cells, and presented to naive T-lymphocytes in the regional lymph nodes. This leads to the clonal expansion of allergen-specific memory T-cells.
Upon re-exposure to the same or a cross-reactive corticosteroid (the elicitation phase), these memory T-cells are activated, leading to the release of pro-inflammatory cytokines and the recruitment of other inflammatory cells to the site of application. This results in the characteristic clinical signs of ACD, such as erythema, edema, and vesiculation. jcadonline.comrch.org.au
The immunological cross-reactivity between different corticosteroids is a significant clinical consideration. Corticosteroids are often classified into groups based on their chemical structure, which can help predict potential cross-reactions. researchgate.net A patient sensitized to one corticosteroid may react to other corticosteroids within the same group or even in different groups. Case reports have documented contact allergy to fluocortolone and its derivatives, including this compound, with instances of cross-sensitivity to other fluocortolone esters. nih.gov
The diagnosis of corticosteroid ACD is typically confirmed by patch testing, which involves applying standardized concentrations of various corticosteroids to the skin and observing for a delayed hypersensitivity reaction. nih.gov
The table below outlines the key immunological mechanisms involved in corticosteroid-induced allergic contact dermatitis.
Interactive Data Table: Immunological Mechanisms of Corticosteroid Allergic Contact Dermatitis
| Immunological Component | Role in Allergic Contact Dermatitis | Relevance to this compound |
|---|---|---|
| Hapten Formation | The corticosteroid molecule binds to skin proteins to become immunogenic. | This compound can act as a hapten, initiating the sensitization process. |
| Antigen-Presenting Cells (e.g., Langerhans cells) | Process the hapten-protein complex and present it to T-cells. | These cells are crucial for the initial recognition of the this compound-protein complex. |
| T-lymphocytes (T-cells) | Mediate the delayed-type hypersensitivity reaction. actasdermo.orgnih.gov Upon re-exposure, memory T-cells release pro-inflammatory cytokines. journalmeddbu.com | The clinical manifestations of ACD to this compound are a direct result of T-cell activation. |
| Cross-Reactivity | Sensitization to one corticosteroid can lead to reactions to structurally similar corticosteroids. researchgate.netnih.gov | Patients allergic to this compound may also react to other fluocortolone esters and potentially other corticosteroids. nih.gov |
Drug Interaction Research and Pharmacological Modulations
Interactions Affecting Fluocortolone (B1672899) Caproate Disposition
The systemic availability and metabolic clearance of fluocortolone caproate can be influenced by the concurrent use of other drugs, particularly those that interfere with common metabolic pathways or protein binding.
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, is a primary pathway for the metabolism of many corticosteroids. helsinki.finih.gov Systemic glucocorticoids are predominantly eliminated through metabolism, and inhibition of CYP3A4's catalytic activity by other drugs can significantly affect their clearance. helsinki.fi While direct studies on this compound are limited, the metabolism of other glucocorticoids like budesonide, methylprednisolone (B1676475), and dexamethasone (B1670325) is well-documented to be influenced by CYP3A4 inhibitors. helsinki.fifda.gov
Strong inhibitors of CYP3A4, such as certain antifungal agents and protease inhibitors, can decrease the metabolism of corticosteroids, leading to increased plasma concentrations and potentially enhanced systemic effects. fda.gov For instance, the co-administration of ketoconazole, a potent CYP3A4 inhibitor, has been shown to significantly increase the plasma concentration of orally administered budesonide. fda.gov This interaction underscores the potential for increased systemic exposure to this compound if administered concurrently with a strong CYP3A4 inhibitor. The induction of CYP3A4 by glucocorticoids themselves, potentially through the pregnane (B1235032) X receptor (PXR), adds another layer of complexity to these interactions. nih.govresearchgate.net
Table 1: Examples of Clinically Relevant CYP3A4 Inhibitors
| Inhibitor Class | Examples | Potential Effect on Corticosteroids |
|---|---|---|
| Azole Antifungals | Ketoconazole, Itraconazole | Increased systemic exposure |
| Macrolide Antibiotics | Clarithromycin, Erythromycin | Increased systemic exposure |
| Protease Inhibitors | Ritonavir, Atazanavir, Indinavir | Increased systemic exposure |
| Others | Grapefruit Juice | Increased systemic exposure |
This table provides general examples; the interaction potential can vary between specific corticosteroids.
The pharmacokinetics of this compound can be modulated by co-administered steroid hormones, such as those found in oral contraceptives. Research in this area has yielded somewhat contrasting findings.
One pharmacokinetic study involving healthy women chronically using oral contraceptives found no significant impairment in the disposition of fluocortolone. nih.gov The study measured total and unbound fluocortolone concentrations after a 20 mg oral dose and concluded that there were no significant changes in total clearance, unbound clearance, or volume of distribution compared to a control group. nih.gov
Conversely, other data suggest that the serum concentration of this compound can be increased when combined with various synthetic steroid hormones, including Dienogest, Drospirenone, Estradiol, and Cyproterone acetate (B1210297). drugbank.com This potentiation may be explained by the known effects of estrogens on corticosteroid-binding globulin (CBG). Estrogens can increase the synthesis of CBG, the primary transport protein for corticosteroids in the blood. drugs.comnih.gov An increase in CBG leads to a decreased rate of metabolic clearance for corticosteroids like prednisolone, resulting in a longer half-life and increased plasma concentrations. drugs.com This mechanism could potentially lead to an enhanced systemic effect of this compound when used with estrogen-containing medications. nih.gov
This compound’s Influence on Co-administered Medications
As a glucocorticoid, this compound can exert significant pharmacodynamic effects that alter the activity and risk profile of other medications.
This compound has been reported to potentially increase the anticoagulant activities of coumarin (B35378) derivatives. drugbank.comnih.gov This interaction can lead to an elevated International Normalized Ratio (INR) and an increased risk of bleeding in patients stabilized on oral anticoagulant therapy. remedirx.cominronline.net While the precise mechanism is not fully elucidated, it is a recognized class effect for corticosteroids. Patients receiving both this compound and oral anticoagulants may require closer monitoring of their INR to adjust the anticoagulant dose accordingly and mitigate bleeding risks. ucsd.edu
Table 2: Coumarin Anticoagulants with Potential for Interaction with this compound
| Anticoagulant | Potential Interaction Effect |
|---|---|
| Acenocoumarol | Increased anticoagulant activity |
| Dicoumarol | Increased anticoagulant activity |
| Warfarin | Possible increased anticoagulant activity |
Glucocorticoids, including this compound, are well-known to affect glucose metabolism and can induce hyperglycemia. e-enm.orgjddtonline.info This effect can occur in patients with or without a prior history of diabetes mellitus. jddtonline.info The incidence of steroid-induced hyperglycemia can be as high as 46% in treated patients, with glucose levels potentially rising by up to 68% from baseline. jddtonline.info The hyperglycemic effects are dose-dependent and typically manifest within hours of administration. e-enm.org
The primary mechanisms behind this effect involve multiple pathways that collectively disrupt normal glucose homeostasis. diabetesonthenet.comrsdjournal.org These actions increase the risk of developing new-onset diabetes or worsening glycemic control in individuals with pre-existing diabetes. diabetesonthenet.comnih.gov
Table 3: Mechanisms of Glucocorticoid-Induced Hyperglycemia
| Mechanism | Physiological Effect |
|---|---|
| Increased Insulin (B600854) Resistance | Decreased glucose uptake and utilization in peripheral tissues like muscle and adipose tissue. diabetesonthenet.com |
| Increased Hepatic Glucose Production | Stimulation of gluconeogenesis (synthesis of glucose from non-carbohydrate sources) and glycogenolysis (breakdown of glycogen (B147801) to glucose). diabetesonthenet.comrsdjournal.org |
| Impaired Pancreatic β-cell Function | Decreased production and secretion of insulin from the pancreas. diabetesonthenet.com |
Glucocorticoids can cause electrolyte disturbances, most notably hypokalemia, which is defined as a serum potassium level below 3.5 mEq/L. scispace.comijhsr.org This effect is primarily attributed to the mineralocorticoid activity inherent to many corticosteroids, which promotes the renal excretion of potassium. nih.gov
The mechanisms contributing to steroid-induced hypokalemia can include an intracellular shift of potassium and increased renal potassium loss. scispace.comnih.gov Glucocorticoids can increase the activity of Na+/K+-ATPase pumps in skeletal muscle, driving potassium from the extracellular fluid into the cells. scispace.comrjn.com.ro Additionally, by increasing the glomerular filtration rate and sodium delivery to the distal tubules, they can non-specifically enhance potassium excretion. ijhsr.org The risk of hypokalemia is heightened when this compound is used concurrently with other medications that also promote potassium loss, such as certain diuretics. scispace.com
Table 4: Factors Contributing to Corticosteroid-Induced Hypokalemia
| Contributing Factor | Mechanism |
|---|---|
| Mineralocorticoid Activity | Promotes renal sodium retention and potassium excretion. nih.gov |
| Transcellular Potassium Shift | Increases Na+/K+-ATPase activity, causing potassium to move into cells. scispace.comrjn.com.ro |
| Increased Renal Excretion | Enhanced glomerular filtration and distal sodium delivery leads to increased potassium loss. ijhsr.org |
| Co-administration of other hypokalemic drugs | Additive potassium-lowering effects (e.g., with loop or thiazide diuretics). scispace.com |
Augmentation of Gastrointestinal Irritation with Non-Steroidal Anti-inflammatory Drugs
The concurrent use of this compound and non-steroidal anti-inflammatory drugs (NSAIDs) is associated with a synergistic increase in the risk of serious gastrointestinal (GI) complications, including inflammation, ulceration, bleeding, and perforation. nih.gov While both corticosteroids and NSAIDs are independently capable of inducing gastroduodenal mucosal injury, their combined use markedly elevates this risk. nih.govnih.govnih.gov
The underlying mechanism for this interaction is multifactorial. NSAIDs exert their primary therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). nih.gov Prostaglandins play a crucial protective role in the gastrointestinal tract by maintaining mucosal blood flow, stimulating the secretion of protective mucus and bicarbonate, and promoting epithelial cell proliferation. nih.gov By inhibiting prostaglandin (B15479496) synthesis, NSAIDs compromise these protective mechanisms, rendering the gastric mucosa more susceptible to injury from gastric acid. nih.gov
Corticosteroids, including this compound, are also known to have detrimental effects on the gastrointestinal mucosa. Although the precise mechanisms are not as well-defined as those for NSAIDs, it is suggested that corticosteroids may delay the healing of existing erosions and ulcers. nih.gov Furthermore, they may also impair the protective mucosal barrier.
Clinical research has consistently demonstrated the heightened risk associated with the concomitant use of these two drug classes. A nested case-control analysis of the UK's General Practice Research Database identified a significantly increased risk of upper gastrointestinal complications with the simultaneous use of oral steroids and NSAIDs. oup.comoup.com The study found that while the use of oral steroids alone was associated with a 1.8-fold increased risk of upper GI complications, this risk escalated dramatically when combined with NSAIDs. nih.govoup.comoup.com
| Drug Combination | Adjusted Odds Ratio (95% CI) for Upper GI Complications | Reference |
|---|---|---|
| Oral Corticosteroids Only | 1.8 (1.3 - 2.4) | nih.govoup.comoup.com |
| Oral Corticosteroids + Low-to-Medium Dose NSAIDs | 4.0 (1.3 - 12.0) | oup.comoup.com |
| Oral Corticosteroids + High Dose NSAIDs | 12.7 (6.2 - 26.1) | oup.comoup.com |
Modulation of Therapeutic Efficacy of Co-administered Pharmaceutical Agents
This compound can significantly alter the therapeutic efficacy of a variety of co-administered drugs through several pharmacological mechanisms. These interactions can either diminish the intended beneficial effects or potentiate the activity of other medications, necessitating careful monitoring and potential dose adjustments.
Antidiabetic Agents: Corticosteroids, including this compound, can antagonize the hypoglycemic effects of antidiabetic medications, such as insulin and oral hypoglycemic agents. drugs.commedicalnewstoday.com This interaction is primarily due to the hyperglycemic effects of corticosteroids, which include increased gluconeogenesis, reduced peripheral glucose uptake, and the induction of insulin resistance. empathia.ainih.gov The co-administration of this compound can therefore lead to a loss of glycemic control in diabetic patients, potentially requiring an increase in the dosage of their antidiabetic medication. drugs.commedicalnewstoday.comnih.gov
Antihypertensive Agents: The therapeutic efficacy of antihypertensive drugs may be diminished when used concurrently with this compound. Corticosteroids can cause fluid and sodium retention, which can lead to an increase in blood pressure and counteract the effects of medications intended to lower it. researchgate.net
Cardiac Glycosides: The interaction between corticosteroids and cardiac glycosides, such as digoxin, is of particular concern. Corticosteroid-induced hypokalemia (low potassium levels) can increase the risk of digitalis toxicity. researchgate.net Cardiac glycosides exert their inotropic effects by inhibiting the Na+/K+-ATPase pump, a process that is sensitive to potassium concentrations. clevelandclinic.org In the presence of hypokalemia, the binding of cardiac glycosides to this pump is enhanced, leading to an increased therapeutic effect and a higher risk of adverse events, including cardiac arrhythmias. nih.gov
Neuromuscular Blockers: The interaction between this compound and neuromuscular blocking agents is complex and can be unpredictable. Corticosteroids have been reported to both potentiate and antagonize neuromuscular blockade. nih.govekja.org Some evidence suggests that corticosteroids may increase the release of acetylcholine (B1216132) at the neuromuscular junction, potentially antagonizing the effects of non-depolarizing neuromuscular blockers. nih.gov Conversely, prolonged corticosteroid use has been associated with a myopathy that can be exacerbated by neuromuscular blockers. nih.gov
| Co-administered Drug Class | Nature of Interaction | Underlying Mechanism |
|---|---|---|
| Antidiabetic Agents (e.g., Insulin, Metformin) | Decreased efficacy of antidiabetic agent | Corticosteroid-induced hyperglycemia and insulin resistance. medicalnewstoday.comempathia.ainih.gov |
| Antihypertensive Agents | Decreased efficacy of antihypertensive agent | Corticosteroid-induced sodium and water retention. researchgate.net |
| Cardiac Glycosides (e.g., Digoxin) | Increased risk of toxicity of cardiac glycoside | Corticosteroid-induced hypokalemia enhances glycoside activity. researchgate.netclevelandclinic.org |
| Neuromuscular Blockers | Variable (Potentiation or Antagonism) | Complex mechanisms involving acetylcholine release and potential for myopathy. nih.govnih.govekja.org |
Increased Susceptibility to Specific Adverse Events (e.g., Tendinopathy, Myopathy)
The concurrent administration of this compound with certain other medications can significantly increase the risk of developing specific and potentially severe adverse events, most notably tendinopathy and myopathy.
Tendinopathy with Fluoroquinolones: A substantial body of evidence indicates a significantly increased risk of tendon disorders, including tendinitis and tendon rupture, when corticosteroids are used concomitantly with fluoroquinolone antibiotics. nih.govnih.gov The Achilles tendon is the most commonly affected. nih.gov While both drug classes are independent risk factors for tendinopathy, their combined use has a synergistic effect, dramatically increasing the incidence of this adverse event. nih.govyoutube.comresearchgate.net
The precise mechanism underlying this interaction is not fully elucidated, but it is thought to involve a combination of direct toxic effects on tendon structure and impaired tendon repair processes. Corticosteroids can inhibit collagen synthesis and promote collagen degradation, while fluoroquinolones have been shown to have a direct cytotoxic effect on tenocytes.
A population-based nested case-control study found that current fluoroquinolone exposure was associated with a 3.14-fold increased risk of Achilles tendon rupture. nih.gov However, when co-prescribed with oral corticosteroids, the adjusted incidence rate ratio for Achilles tendon rupture surged to 19.36. nih.gov Another study reported that the excess risk of any tendon rupture was substantially higher for the concomitant use of fluoroquinolones and corticosteroids compared to corticosteroids alone. nih.gov
Myopathy with Neuromuscular Blockers: Prolonged muscle weakness and myopathy have been reported in critically ill patients receiving high doses of corticosteroids, and this risk appears to be heightened with the concurrent administration of neuromuscular blocking agents (NMBAs). nih.govmedlink.com This condition, sometimes referred to as "blocking agent-corticosteroid myopathy" (BACM), is characterized by diffuse weakness, elevated creatine (B1669601) kinase levels, and myopathic changes on electromyography. nih.gov Muscle biopsies often reveal atrophy of both type 1 and type 2 muscle fibers. nih.gov The concomitant use of NMBAs and corticosteroids should be approached with caution, particularly in the intensive care setting. nih.gov
| Adverse Event | Interacting Drug Class | Reported Increase in Risk | Reference |
|---|---|---|---|
| Tendinopathy (especially Achilles tendon rupture) | Fluoroquinolones | Adjusted Incidence Rate Ratio for Achilles tendon rupture: 19.36 (95% CI: 7.78 - 48.19) with concomitant use. | nih.gov |
| Myopathy | Neuromuscular Blockers | Increased incidence of prolonged weakness and myopathy in critically ill patients. | nih.govmedlink.com |
Chemical Biology and Drug Discovery Aspects of Fluocortolone Caproate
Structure-Activity Relationship (SAR) Studies of Fluocortolone (B1672899) Esters
The pharmacological profile of fluocortolone is significantly modified by its esterification, particularly at the C21-hydroxyl group. These modifications are a cornerstone of corticosteroid design, aiming to enhance therapeutic benefit while minimizing adverse effects. Structure-activity relationship (SAR) studies are pivotal in understanding how specific structural changes influence biological activity.
Esterification of the fluocortolone molecule at the C21 position with caproic acid (also known as hexanoic acid) yields fluocortolone caproate. This structural modification is a deliberate strategy to alter the physicochemical properties of the parent compound. The primary role of the caproate ester group is to increase the lipophilicity (fat-solubility) of the molecule.
Increased lipophilicity enhances the drug's ability to penetrate the skin and other biological membranes, which is a critical factor for topically administered corticosteroids. derangedphysiology.com This improved membrane permeability facilitates the delivery of the active fluocortolone molecule to its site of action within the cell. Once in the target tissue, the ester bond is designed to be cleaved by endogenous esterase enzymes, releasing the pharmacologically active fluocortolone. This prodrug mechanism allows for sustained release and localization of the active compound, thereby influencing its pharmacological potency and duration of action. While direct binding affinity studies for this compound are not extensively detailed in the provided results, the general principle for 21-esters of corticosteroids is that increased lipophilicity often correlates with changes in receptor binding affinity. nih.gov
The length of the ester chain at the C21 position is a critical determinant of a corticosteroid's biological activity and pharmacokinetic profile. Research on various corticosteroids has shown a direct relationship between the ester chain length and both lipophilicity and glucocorticoid receptor binding affinity. nih.gov
For instance, studies on other corticosteroids have demonstrated that elongating the ester chain from a shorter acetate (B1210297) (two carbons) to a longer valerate (B167501) (five carbons) leads to an increase in both binding affinity and lipophilicity. nih.gov this compound, with its six-carbon hexanoate (B1226103) chain, follows this principle. It is often formulated with fluocortolone pivalate (B1233124), a shorter, branched-chain ester. medsafe.govt.nzndrugs.com This combination of a rapidly acting ester (pivalate) and a more lipophilic, potentially longer-acting ester (caproate) is a strategic approach to modulate the onset and duration of the therapeutic effect.
The increased lipophilicity conferred by longer ester chains like caproate generally leads to greater retention in lipid-rich tissues such as the skin. This prolonged tissue residence time can result in a more sustained anti-inflammatory effect. The comparative properties are summarized in the table below.
| Property | Shorter Ester Chain (e.g., Pivalate) | Longer Ester Chain (e.g., Caproate) |
| Lipophilicity | Lower | Higher |
| Skin Penetration | Moderate | Enhanced |
| Onset of Action | Potentially Faster | Potentially Slower |
| Duration of Action | Shorter | Longer / More Sustained |
| Tissue Retention | Lower | Higher |
The fundamental structure of fluocortolone includes specific modifications to the core steroid nucleus that are crucial for its activity. A key modification is the introduction of a fluorine atom at the C6α position. Halogenation is a common strategy in corticosteroid design to enhance anti-inflammatory potency. jddonline.comresearchgate.net
The position and nature of the halogen atom significantly determine the potency and potential for side effects. jddonline.com Fluorination at the 6α and 9α positions is known to substantially increase glucocorticoid activity. researchgate.net In fluocortolone, the 6α-fluoro group enhances its efficacy compared to non-halogenated counterparts like hydrocortisone. jddonline.com These modifications can lead to a more favorable risk/benefit ratio compared to non-halogenated steroids. researchgate.net However, it is a common misconception that all halogenated corticosteroids have a higher risk of adverse effects; the specific location of the halogen is a critical factor. hmpgloballearningnetwork.com
Synthetic Chemistry and Derivatization Approaches for Novel Fluocortolone Analogues
The synthesis of this compound is part of a broader field of research focused on creating more potent and selective corticosteroid medications. The process begins with the fluocortolone base molecule, which serves as the key precursor. This base can be synthesized from other existing corticosteroids.
The most common derivatization strategy for creating analogues like this compound is esterification at the 21-hydroxyl group. The synthesis of this compound (also referred to as fluocortolone 21-hexanoate) is achieved through a standard esterification reaction. axplora.comsynzeal.com This involves reacting the fluocortolone base with an activated form of caproic acid, typically caproyl chloride (hexanoyl chloride), in an appropriate anhydrous solvent. This straightforward synthetic route allows for the exploration of various other esters by simply substituting the acyl chloride, enabling researchers to investigate how different functionalized chains at the C21-position affect the compound's properties.
Development and Validation of Analytical and Bioanalytical Methodologies
The accurate quantification and purity assessment of this compound in pharmaceutical formulations are essential for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is the predominant analytical technique employed for this purpose.
Numerous studies have reported the development and validation of robust reverse-phase HPLC (RP-HPLC) methods for the simultaneous determination of this compound and fluocortolone pivalate in pharmaceutical preparations like suppositories and ointments. eurekaselect.comnih.gov These methods are crucial for quality control, allowing for the precise measurement of the active ingredients and the detection of any potential impurities. synzeal.com
A typical validated HPLC method involves the following parameters:
Column: A reverse-phase column, such as a Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm), is commonly used for separation. nih.gov
Mobile Phase: An isocratic mobile phase, often a mixture of organic solvents and an aqueous buffer, is employed. A representative mobile phase consists of methanol, acetonitrile, water, and glacial acetic acid in a specific ratio (e.g., 17:46:37:0.4 v/v/v/v). nih.gov Another study identified an optimal mobile phase of methanol:water:acetic acid (71.6:26.4:2 v/v/v). eurekaselect.com
Detection: Detection is typically carried out using a UV detector at a wavelength where the analytes exhibit strong absorbance, such as 238 nm or 240 nm. eurekaselect.comnih.gov
Validation: These analytical methods are rigorously validated according to regulatory guidelines to ensure they are fit for purpose. Validation parameters include selectivity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net For example, one validated method demonstrated linearity for fluocortolone hexanoate (caproate) in the range of 15-315 µg/mL with a high correlation coefficient (r = 0.9996). nih.gov
The development of such reliable and sensitive HPLC methods is fundamental to the pharmaceutical development and manufacturing of products containing this compound.
Thin-Layer Chromatography (TLC) for Separation and Determination in Complex Matrices
Thin-Layer Chromatography (TLC) stands as a valuable analytical tool for the separation and determination of this compound in complex matrices such as pharmaceutical creams and ointments. This technique offers a straightforward and cost-effective method for both qualitative identification and quantitative estimation.
A direct quantitative TLC method has been developed for the simultaneous determination of fluocortolone, this compound, and other active ingredients in pharmaceutical preparations. The process involves an initial extraction of the active compounds from the formulation. For matrices like ointments and creams, this is typically achieved by dissolving the sample in a suitable organic solvent, followed by sonication to ensure complete dissolution of the analytes and separation from the excipients. Methanol is often employed for this purpose due to its ability to dissolve corticosteroids while leaving many common ointment bases insoluble.
The chromatographic separation is commonly performed on silica (B1680970) gel 60 F254 pre-coated plates. A key aspect of a successful TLC separation is the selection of an appropriate mobile phase. For the separation of this compound from related corticosteroids and other components, a non-polar solvent system is effective. One such system that has been successfully utilized is a mixture of diethyl ether, hexane, and benzene (B151609) in a ratio of 75:25:1 (v/v/v).
Following the development of the chromatogram, the separated spots can be visualized under UV light at 254 nm. For quantitative analysis, a densitometer is used to measure the absorbance of the spots. This compound, along with fluocortolone, can be quantified by measuring the remission at a wavelength of 243 nm. This method has been demonstrated to be reproducible, with a coefficient of variation typically ranging from 1.3% to 3.5%.
While specific Rf (retardation factor) values for this compound in the aforementioned solvent system are not extensively reported in readily available literature, the separation is effective for its determination. The Rf value is a critical parameter in TLC, representing the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. It is dependent on the specific chromatographic conditions, including the stationary phase, mobile phase, temperature, and humidity.
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 pre-coated plates |
| Mobile Phase | Diethyl ether — Hexane — Benzene (75:25:1 v/v/v) |
| Detection Wavelength | 243 nm (by remission using a densitometer) |
| Sample Preparation | Extraction from ointment/cream base with a suitable solvent (e.g., methanol) |
Spectroscopic Techniques (e.g., Raman Spectroscopy) for Structural Characterization and Differentiation
Spectroscopic techniques, particularly Raman spectroscopy, offer a powerful non-destructive method for the structural characterization and differentiation of this compound from other closely related corticosteroids. Raman spectroscopy provides detailed information about the vibrational modes of a molecule, yielding a unique spectral fingerprint that is highly sensitive to its chemical structure and conformation.
The Raman spectrum of this compound exhibits characteristic bands that can be assigned to specific functional groups and structural features of the molecule. This allows for its unambiguous identification and differentiation from other esters of fluocortolone, such as fluocortolone pivalate.
Key spectral regions in the Raman spectrum of this compound are instrumental for its characterization:
Δ¹,⁴ 3-one System: The conjugated Δ¹,⁴ 3-one system, a common feature in many corticosteroids, gives rise to intense and specific bands in the region of 1580-1690 cm⁻¹. These bands are indicative of the corticosteroid class to which the substance belongs.
Carbonyl and Ester Groups: The frequency range between 1690 cm⁻¹ and 1750 cm⁻¹ is particularly informative. The presence of a ketonic function on the side chain and an ester function can be distinguished in this region. For this compound, two distinct bands are observed at approximately 1723 cm⁻¹ and 1745 cm⁻¹, corresponding to the C=O stretching vibrations of the ketone and the caproate ester group, respectively. This is in contrast to the base fluocortolone, which shows only a single band for the ketonic group.
Caproate Chain: The caproate ester side chain attached at the C21 position has its own characteristic spectral signature. The region between 1310 cm⁻¹ and 1350 cm⁻¹ is particularly distinctive for the caproate moiety, presenting a unique profile with three bands of similar intensity. This pattern allows for clear differentiation from other esters, such as the trimethylacetate ester.
The high specificity of these Raman bands allows for the identification of this compound even in minute quantities, on the order of picograms, especially when coupled with a separation technique like High-Performance Liquid Chromatography (HPLC).
| Wavenumber Range (cm⁻¹) | Vibrational Assignment | Structural Significance |
|---|---|---|
| 1580-1690 | Δ¹,⁴ 3-one system vibrations | Characteristic of the corticosteroid core structure. |
| ~1723 and ~1745 | C=O stretching (ketone and ester) | Confirms the presence of both the C20-ketone and the C21-caproate ester group. |
| 1310-1350 | Vibrations of the caproate chain | A distinctive pattern of three peaks that specifically identifies the caproate ester. |
Broader Research Implications and Future Outlook
Contribution of Fluocortolone (B1672899) Caproate Studies to the General Understanding of Glucocorticoid Pharmacology
Research focused on fluocortolone caproate has provided valuable insights that reinforce and expand the general understanding of glucocorticoid pharmacology. Studies on its mechanism of action and pharmacokinetic profile have helped to elucidate the complex relationship between chemical structure, potency, and clinical effects, a cornerstone of steroid research.
Mechanism of Action: Investigations into fluocortolone are consistent with the broader understanding of glucocorticoid action, which involves the inhibition of inflammatory mediators. researchgate.net Glucocorticoids are known to inhibit the enzyme phospholipase A2, which in turn blocks the production of inflammatory substances like prostaglandins (B1171923) and leukotrienes. youtube.com Furthermore, research has shown that glucocorticoids can induce the synthesis of inhibitory proteins such as lipocortin, which acts as a "second messenger" to mediate the anti-inflammatory effects. researchgate.net Studies on fluocortolone's ability to suppress cortisol contribute to pharmacodynamic models that characterize the in vivo potency of glucocorticoids, offering a quantitative measure (like the IC50 value) of a drug's effect on the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov
Structure-Activity Relationships: The development of synthetic corticosteroids like fluocortolone is a direct result of extensive research into structure-activity relationships. nih.govoncohemakey.com Modifications to the basic steroid structure, such as fluorination, are known to enhance glucocorticoid activity. oncohemakey.com The esterification of a corticosteroid, in this case with a caproate group, is a key determinant of its lipophilicity and, consequently, its percutaneous absorption and duration of action. Studies on fluocortolone and its esters add to the body of knowledge that allows for the design of topical steroids with optimized therapeutic indices, aiming to maximize local anti-inflammatory effects while minimizing systemic absorption and potential side effects. nih.gov
Pharmacokinetics: Pharmacokinetic studies of fluocortolone have demonstrated dose-linear characteristics, meaning that plasma concentrations increase proportionally with the dose. nih.gov This research also shows that even with high doses, the circadian rhythm of cortisol secretion can be preserved if the treatment schedule is adjusted according to the drug's half-life. nih.gov This contributes to the broader understanding of how to schedule glucocorticoid administration to minimize HPA axis suppression, a critical consideration for all systemic and some topical corticosteroid therapies.
Identification of Unexplored Research Avenues and Knowledge Gaps
Despite its established use, several knowledge gaps and unexplored avenues of research exist for this compound, reflecting broader questions within the field of topical corticosteroids.
Long-Term Safety and Efficacy: There is a general lack of long-term studies for many topical corticosteroids, and this compound is no exception. nih.gov Future research could focus on prospective, long-term observational studies to systematically evaluate its efficacy and potential for cutaneous and systemic effects in chronic, intermittent use for inflammatory skin diseases.
Tachyphylaxis: The phenomenon of tachyphylaxis, or the rapid decrease in response to a drug after repeated administration, is a known concern with topical corticosteroids. However, dedicated clinical trials studying this effect are lacking. Some researchers suggest that perceived tachyphylaxis may be due to poor patient compliance over time rather than a true reduction in drug efficacy. This represents a significant research gap, and investigations could explore the molecular mechanisms behind tolerance development and strategies to mitigate it in the context of this compound therapy.
Comparative Effectiveness: The dermatological landscape is evolving with the introduction of novel, non-steroidal topical agents such as Janus kinase (JAK) inhibitors and phosphodiesterase-4 (PDE4) inhibitors. alliedacademies.orgjcadonline.com There is a need for head-to-head comparative effectiveness research to position older corticosteroids like this compound in relation to these newer, targeted therapies for various inflammatory dermatoses.
Specific Patient Populations: More research is needed to understand the pharmacokinetics and pharmacodynamics of this compound in specific populations, such as pediatric and geriatric patients, or individuals with impaired skin barrier function. Children, for example, are more susceptible to systemic effects due to their higher body surface area-to-weight ratio. aafp.org
Application of Emerging Methodologies in Corticosteroid Research to this compound Investigations
Future research on this compound can be significantly enhanced by leveraging emerging methodologies that are refining our understanding of corticosteroid biology and pharmacology.
Advanced Pharmacodynamic Modeling: Modern pharmacodynamic models can more accurately characterize the relationship between drug concentration and its physiological effect. nih.gov Applying state-of-the-art modeling, similar to the CORE (COrticosteroids REvised) study which uses advanced mass spectrometry techniques to re-examine bioequivalence, could provide a more precise understanding of this compound's potency and effects on various biomarkers compared to other corticosteroids. nih.gov
Non-Genomic Pathways: Traditionally, glucocorticoid action has been attributed to slow, genomic effects involving gene transcription. youtube.com However, there is growing evidence for rapid, non-genomic actions mediated by membrane-bound receptors that can influence synaptic signaling and other cellular processes. rug.nl Investigating whether this compound exerts such rapid effects could open new perspectives on its mechanism of action, particularly in acute inflammatory processes.
'Omics' Technologies: The application of genomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the molecular effects of this compound. These technologies could be used to identify novel biomarkers of response or adverse effects and to better understand the specific inflammatory pathways modulated by the drug in skin cells.
Advanced Clinical Trial Designs: Methodologies developed for assessing steroid-sparing effects in trials of biologic therapies could be adapted for studies involving this compound. researchgate.net This includes the use of tailored dose-reduction schedules and enhanced monitoring to optimize treatment regimens in chronic diseases, ensuring disease control is maintained while minimizing corticosteroid exposure.
Ethical Considerations and Regulatory Science in Future Research on this compound
All future research on this compound must be conducted within a robust ethical framework and in alignment with current regulatory science standards. sciepub.comsciepub.com
Ethical Conduct of Clinical Trials: Key ethical principles must be upheld in any clinical investigation. sciepub.com This includes ensuring a favorable risk-benefit ratio, obtaining fully informed consent from participants, and protecting vulnerable populations. sciepub.comnih.gov For topical corticosteroids, this also involves clearly communicating the potential risks of long-term or improper use to study participants. nih.gov Institutional Review Boards (IRBs) or Independent Ethics Committees (IECs) play a crucial role in scrutinizing study protocols to safeguard participant rights and welfare. sciepub.com
Regulatory Science and Drug Development: The development and post-market evaluation of topical dermatological drugs are governed by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). dowdevelopmentlabs.com Future research must adhere to Good Manufacturing Practices (GMP) to ensure product quality and consistency. dowdevelopmentlabs.com The evolving regulatory environment emphasizes the importance of robust clinical trial design and early communication with regulators to ensure that studies meet the necessary standards for approval and labeling. xtalks.comcambridgescholars.com The FDA, through initiatives like the Generic Drug User Fee Amendments (GDUFA), supports research into enhanced tools for product characterization and alternative approaches to evaluate bioequivalence for topical products, which could be relevant for future studies involving this compound. fda.gov
Patient-Centered Research: There is a growing emphasis on incorporating the patient's perspective into research. Concerns among patients about the long-term effects of topical corticosteroids are well-documented. nih.gov Future studies should consider including patient-reported outcomes (PROs) to better understand the real-world impact of treatment on quality of life and to address patient concerns, thereby fostering a more ethical and effective research paradigm.
常见问题
Q. What are the key physicochemical properties of fluocortolone caproate, and how do they influence experimental design in preclinical studies?
this compound (C₂₈H₃₉FO₅) is a glucocorticoid ester with a hexanoic acid side chain, enhancing lipophilicity and tissue retention compared to shorter-chain derivatives like fluocortolone acetate . Key properties include solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) and instability in aqueous environments. Researchers must account for these traits when designing dissolution studies or in vivo delivery systems (e.g., using lipid-based carriers). Characterization via HPLC-UV or LC-MS is recommended to verify purity and degradation products .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Synthesis protocols should detail stoichiometric ratios, reaction conditions (e.g., anhydrous environments for esterification), and purification steps (e.g., column chromatography). The SMILES notation (CCCCCC(=O)OCC(=O)[C@H]1C@@H provides a structural reference for validating synthetic outcomes . Cross-referencing with regulatory databases (e.g., FDA Unique Ingredient Identifier 90893P8662) ensures alignment with established standards .
Q. What in vitro models are most suitable for studying this compound’s anti-inflammatory mechanisms?
Primary human keratinocytes or murine macrophage (RAW 264.7) lines are commonly used to assess glucocorticoid receptor (GR) activation and cytokine suppression (e.g., IL-6, TNF-α). Dose-response curves should include comparator steroids (e.g., dexamethasone) to contextualize potency. Methodological rigor requires blinding and triplicate assays to mitigate batch variability .
Advanced Research Questions
Q. How can conflicting data on this compound’s tissue-specific efficacy be resolved in translational studies?
Discrepancies often arise from interspecies differences in GR isoform expression or metabolic clearance rates. Researchers should employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target tissue exposure. Meta-analyses of existing datasets (e.g., XEVMPD SUB13901MIG) can identify confounding variables like formulation differences . Sensitivity analyses using Bayesian frameworks are recommended to quantify uncertainty .
Q. What experimental designs address the ethical challenges of long-term this compound exposure in animal models?
Preclinical studies must adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For chronic toxicity assessments, use staggered dosing regimens to minimize adrenal suppression and implement humane endpoints (e.g., body weight loss >20%). Open-source platforms like CAMARADES provide guidelines for reducing bias in animal trials .
Q. How can researchers leverage the PICOT framework to structure clinical trials on this compound?
Example PICOT question:
- P opulation: Adults with chronic eczema (n=150).
- I ntervention: Topical this compound 0.1% ointment.
- C omparison: Betamethasone valerate 0.1%.
- O utcome: Reduction in EASI score at 4 weeks.
- T ime: 12-week follow-up. This framework ensures alignment with regulatory endpoints (e.g., EMA XEVMPD standards) and facilitates systematic literature reviews to justify sample sizes .
Q. What statistical methods are optimal for analyzing dose-dependent adverse effects of this compound?
Mixed-effects models can account for inter-individual variability in pharmacokinetic data. For rare adverse events (e.g., skin atrophy), Kaplan-Meier survival analysis with Cox proportional hazards regression is advised. Public repositories like ClinicalTrials.gov should be mined for comparator safety data .
Methodological Guidance
- Data Contradiction Analysis : Use PRISMA guidelines to map conflicting results across studies, emphasizing variables like assay sensitivity (e.g., ELISA vs. multiplex assays) .
- Reproducibility : Adhere to Beilstein Journal protocols by detailing synthetic steps in Supplementary Information and depositing raw data in Zenodo or Figshare .
- Comparative Studies : Apply the PEO framework (Population, Exposure, Outcome) to benchmark this compound against newer non-steroidal anti-inflammatory drugs (NSAIDs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
